N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide;hydrochloride
Description
N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide;hydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, a chlorobenzene ring, and a sulfonamide group
Properties
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S.ClH/c1-10(2,7-12)13-16(14,15)9-5-3-8(11)4-6-9;/h3-6,13H,7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOUFYDYDDJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-2-methylpropan-1-ol to form the intermediate sulfonamide. This intermediate is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems to monitor and control the reaction parameters ensures high yield and purity of the final product. The purification process may include recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of N-(1-nitro-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide.
Reduction: Formation of N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfinamide.
Substitution: Formation of N-(1-amino-2-methylpropan-2-yl)-4-hydroxybenzenesulfonamide.
Scientific Research Applications
N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-2-methylpropan-2-yl)methanesulfonamide;hydrochloride
- N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide
Uniqueness
N-(1-amino-2-methylpropan-2-yl)-4-chlorobenzenesulfonamide;hydrochloride is unique due to the presence of the chlorobenzene ring, which can enhance its binding affinity to certain enzymes and receptors compared to similar compounds. This structural feature may also contribute to its distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
